molecular formula C16H16ClN3O4S2 B2960523 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1105216-42-9

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2960523
CAS RN: 1105216-42-9
M. Wt: 413.89
InChI Key: FOMOBAVZZXGKFS-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C16H16ClN3O4S2 and its molecular weight is 413.89. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity and Synthesis Methods

  • Copper-Catalyzed Coupling Reactions

    Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation reactions. This system is notable for its liberalization towards various functionalized (hetero)aryl chlorides and a range of aromatic and aliphatic primary amides, yielding good to excellent results. This indicates the potential utility of similar compounds in facilitating complex organic syntheses through copper-catalyzed processes (De, Yin, & Ma, 2017).

  • Synthesis of Heterocyclic Compounds

    Research into the synthesis of biologically active derivatives incorporating structures similar to the specified compound has shown significant antimicrobial activities. This includes the synthesis of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, demonstrating the versatility of these compounds in creating new molecules with potential biological applications (Babu, Pitchumani, & Ramesh, 2013).

Potential Biological Activities

  • Antimicrobial Activities

    A series of novel compounds with structural similarities to the compound has been synthesized, showing significant activities against various bacterial and fungal strains. This underscores the potential of such compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

  • Synthesis and Evaluation of Inhibitors

    Compounds structurally related to the specified oxalamide have been evaluated for their potential as inhibitors against human protein kinase CK2, showcasing the role these molecules can play in therapeutic applications. The optimization of these compounds based on biological screening and molecular modeling highlights the approach towards identifying potent inhibitors (Chekanov et al., 2014).

properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S2/c17-13-5-4-11(9-14(13)20-6-2-8-26(20,23)24)19-16(22)15(21)18-10-12-3-1-7-25-12/h1,3-5,7,9H,2,6,8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMOBAVZZXGKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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